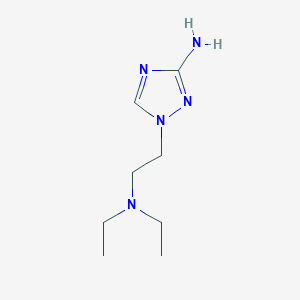
(4-Butylphenyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Butylphenyl)methanethiol is an organosulfur compound with the molecular formula C₁₁H₁₆S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a benzene ring substituted with a butyl group at the para position. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
(4-Butylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 4-butylbenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent such as ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Another method involves the use of thiourea as a sulfur source. In this approach, 4-butylbenzyl chloride reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Butylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides. For example, this compound can be oxidized to form (4-Butylphenyl)disulfide using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂).
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, although this reaction is less common.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Disulfides: (4-Butylphenyl)disulfide
Thioethers: Various thioethers depending on the alkyl halide used
科学的研究の応用
(4-Butylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological thiols and disulfides.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (4-Butylphenyl)methanethiol involves its ability to form and break disulfide bonds. The thiol group can undergo oxidation to form disulfides, which can then be reduced back to thiols. This reversible thiol-disulfide exchange is crucial in various biochemical processes, including enzyme function and redox signaling.
類似化合物との比較
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a strong odor, used as a warning agent in natural gas.
Ethanethiol (C₂H₅SH): Another simple thiol, commonly used as an odorant in propane.
(4-tert-Butylphenyl)methanethiol: Similar in structure but with a tert-butyl group instead of a butyl group.
Uniqueness
(4-Butylphenyl)methanethiol is unique due to the presence of the butyl group, which influences its reactivity and physical properties. The butyl group provides steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its simpler counterparts like methanethiol and ethanethiol.
特性
分子式 |
C11H16S |
|---|---|
分子量 |
180.31 g/mol |
IUPAC名 |
(4-butylphenyl)methanethiol |
InChI |
InChI=1S/C11H16S/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8,12H,2-4,9H2,1H3 |
InChIキー |
LFBGWEAGSNCMKL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


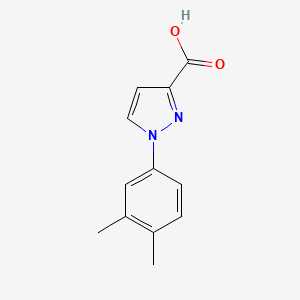
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)

![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
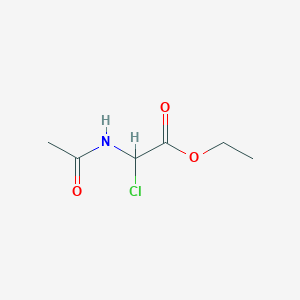
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
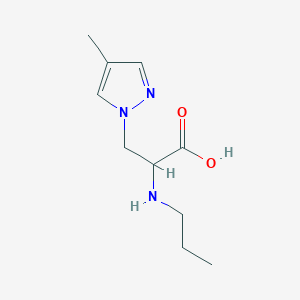
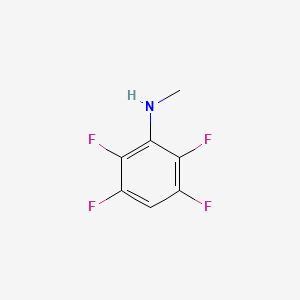
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
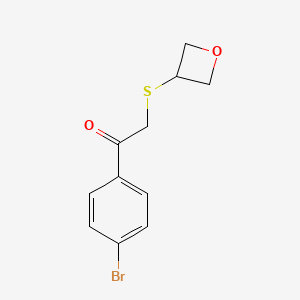
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
![2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)
